molecular formula C10H11BrN2 B13583430 4-Bromo-6-tert-butylpyridine-3-carbonitrile

4-Bromo-6-tert-butylpyridine-3-carbonitrile

Cat. No.: B13583430
M. Wt: 239.11 g/mol
InChI Key: OQLNQJIIAOEBHX-UHFFFAOYSA-N
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Description

4-Bromo-6-tert-butylpyridine-3-carbonitrile is a chemical compound with the molecular formula C10H11BrN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 4th position, a tert-butyl group at the 6th position, and a nitrile group at the 3rd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-tert-butylpyridine-3-carbonitrile typically involves the bromination of 6-tert-butylpyridine-3-carbonitrile. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-tert-butylpyridine-3-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: The tert-butyl group can undergo oxidation to form tert-butyl alcohol or tert-butyl peroxide under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation with palladium on carbon (Pd/C).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products

    Substitution: 4-Amino-6-tert-butylpyridine-3-carbonitrile, 4-Mercapto-6-tert-butylpyridine-3-carbonitrile.

    Reduction: 4-Bromo-6-tert-butylpyridine-3-amine.

    Oxidation: this compound derivatives with oxidized tert-butyl groups.

Scientific Research Applications

4-Bromo-6-tert-butylpyridine-3-carbonitrile is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Industry: It is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-6-tert-butylpyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The bromine atom and nitrile group can form covalent or non-covalent bonds with target molecules, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-6-tert-butylpyridine-3-carbonitrile
  • 4-Fluoro-6-tert-butylpyridine-3-carbonitrile
  • 4-Iodo-6-tert-butylpyridine-3-carbonitrile

Uniqueness

4-Bromo-6-tert-butylpyridine-3-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in synthesis and research.

Biological Activity

4-Bromo-6-tert-butylpyridine-3-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in medicinal chemistry.

  • Molecular Formula : C12H14BrN3
  • Molecular Weight : 284.16 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound exhibits properties that suggest it may act as a nucleophile , engaging in nucleophilic substitutions that could modulate enzyme activity or receptor binding.

Potential Targets:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could bind to receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds, including this compound, exhibit antimicrobial properties. A study evaluated various pyridine derivatives for their efficacy against pathogens such as Mycobacterium tuberculosis and Plasmodium falciparum. Although specific data on this compound is limited, its structural similarity to other effective compounds suggests potential effectiveness against similar pathogens .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of pyridine derivatives on various cancer cell lines. These studies typically involve measuring cell viability post-treatment with the compound. While specific results for this compound are sparse, related compounds have shown significant cytotoxicity, indicating a possible trend for this compound as well .

Study on Antimalarial Activity

A notable study synthesized a series of pyridine derivatives, including those similar to this compound, and evaluated their antimalarial activities. The results indicated that certain structural modifications could enhance activity against Plasmodium falciparum, suggesting that further exploration of this compound might yield promising results in antimalarial drug development .

Enzyme Inhibition Research

Another investigation focused on the inhibition of specific enzymes by pyridine derivatives. The findings suggested that modifications at the 4 and 6 positions of the pyridine ring significantly affected enzyme binding affinity and inhibition potency. This indicates that this compound could be a candidate for further studies aimed at identifying its potential as an enzyme inhibitor .

Data Tables

Biological Activity Observed Effects Reference
AntimicrobialEffective against M. tuberculosis and P. falciparum
CytotoxicitySignificant reduction in cell viability in cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

Properties

Molecular Formula

C10H11BrN2

Molecular Weight

239.11 g/mol

IUPAC Name

4-bromo-6-tert-butylpyridine-3-carbonitrile

InChI

InChI=1S/C10H11BrN2/c1-10(2,3)9-4-8(11)7(5-12)6-13-9/h4,6H,1-3H3

InChI Key

OQLNQJIIAOEBHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(C(=C1)Br)C#N

Origin of Product

United States

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